
Benzyl-PEG12-Ots
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG12-Ots: is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker. It is a versatile molecule that facilitates the synthesis of PROTACs, which are designed to degrade specific proteins within cells. The compound is characterized by its long PEG chain, which enhances its solubility and flexibility, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG12-Ots typically involves the reaction of benzyl alcohol with PEG12 and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out under anhydrous conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG12-Ots undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products:
Substitution Reactions: The major products are PEG-linked amines, thiols, or ethers.
Oxidation Reactions: Benzaldehyde or benzoic acid.
Reduction Reactions: Benzyl alcohol.
Scientific Research Applications
Benzyl-PEG12-Ots has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of new materials and as a component in various chemical processes
Mechanism of Action
Benzyl-PEG12-Ots functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG chain provides flexibility and solubility, allowing the PROTAC to effectively bring the ligase and target protein into proximity. This mechanism is highly specific and can be used to selectively degrade proteins involved in various diseases .
Comparison with Similar Compounds
Benzyl-PEG6-Ots: A shorter PEG chain variant used for similar applications but with different solubility and flexibility properties.
m-PEG12-Ots: Another PEG-based PROTAC linker with similar applications but different functional groups
Uniqueness: Benzyl-PEG12-Ots is unique due to its long PEG chain, which provides enhanced solubility and flexibility compared to shorter PEG variants. This makes it particularly useful in applications requiring high solubility and flexibility, such as in the synthesis of complex PROTAC molecules .
Properties
Molecular Formula |
C38H62O15S |
|---|---|
Molecular Weight |
791.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C38H62O15S/c1-36-7-9-38(10-8-36)54(39,40)53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-37-5-3-2-4-6-37/h2-10H,11-35H2,1H3 |
InChI Key |
CFOYJEVSLWXMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



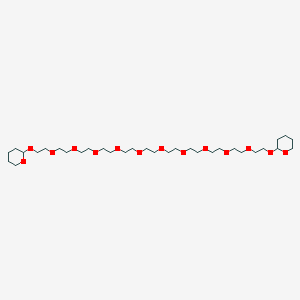
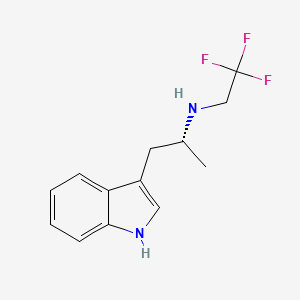
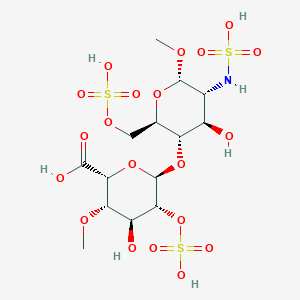

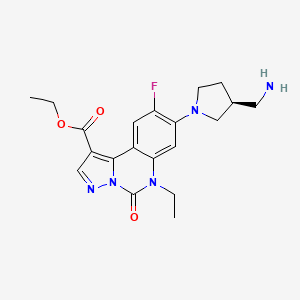
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
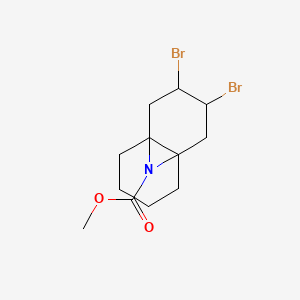


![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
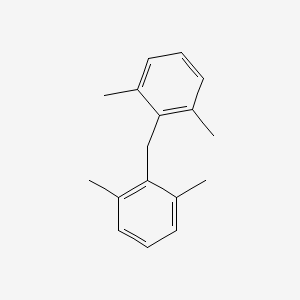
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
